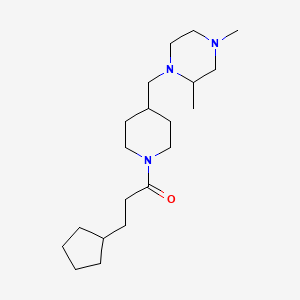
3-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H37N3O and its molecular weight is 335.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one, a compound with significant structural complexity, is of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a propanone moiety, with a piperidinyl and a dimethylpiperazinyl substituent. Its molecular formula is C19H30N2, indicating the presence of nitrogen heterocycles that may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The piperazine and piperidine rings are known to exhibit affinity for multiple receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence mood and cognitive functions.
- Serotonin Receptors : Interaction with serotonin receptors can affect anxiety and depressive behaviors.
Antitumor Activity
A study on related compounds demonstrated significant antitumor effects, suggesting that this compound may exhibit similar properties. The mechanism involves the inhibition of cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Effects
Compounds in the same chemical class have shown antibacterial and antifungal activities. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with fungal membrane integrity . This suggests that the compound could be evaluated for its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Studies : A series of 6-substituted compounds were synthesized and tested for their antitumor activity. Results indicated that modifications in the piperazine moiety significantly enhanced cytotoxicity against various cancer cell lines .
- In Vivo Studies : In animal models, related compounds demonstrated a reduction in tumor size when administered at specific dosages, indicating potential therapeutic efficacy .
- Mechanistic Insights : Research utilizing CRISPR/Cas9 technology has elucidated pathways through which these compounds exert their effects, particularly focusing on their interactions with key regulatory proteins involved in cell cycle control .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O/c1-17-15-21(2)13-14-23(17)16-19-9-11-22(12-10-19)20(24)8-7-18-5-3-4-6-18/h17-19H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLUJBLGNSVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














